molecular formula C16H12N2O2S B5653172 N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide

N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide

Cat. No.: B5653172
M. Wt: 296.3 g/mol
InChI Key: RUZGZCLEQYCHFU-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, biology, and industry. The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with naphthalen-2-yl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it can interact with cellular membranes, leading to increased permeability and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylcarbamothioyl)furan-2-carboxamide
  • N-(phenylcarbamothioyl)furan-2-carboxamide
  • N-(benzylcarbamothioyl)furan-2-carboxamide

Uniqueness

N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of both a naphthalene moiety and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity towards certain molecular targets .

Properties

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(14-6-3-9-20-14)18-16(21)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZGZCLEQYCHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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